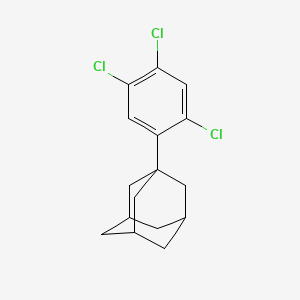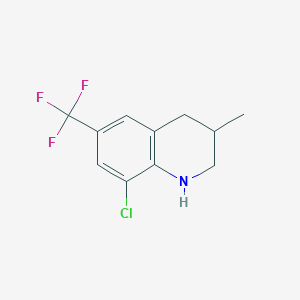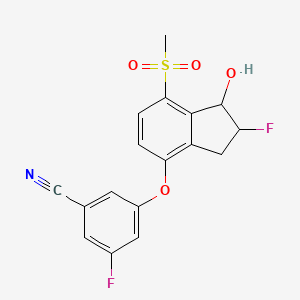
1-(2,4,5-トリクロロフェニル)アダマンタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,5-Trichlorophenyl)adamantane is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 2,4,5-trichlorophenyl group further enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
科学的研究の応用
1-(2,4,5-Trichlorophenyl)adamantane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials and as a stabilizer in polymer production.
作用機序
Target of Action
Adamantane, a related compound, has been shown to interact with the enzyme camphor 5-monooxygenase in pseudomonas putida
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives . The interaction of 1-(2,4,5-Trichlorophenyl)adamantane with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s worth noting that adamantane and its derivatives have been used in the synthesis of various bioactive compounds, suggesting potential impacts on multiple biochemical pathways .
Result of Action
Adamantane derivatives have been associated with a range of biological activities, suggesting that 1-(2,4,5-trichlorophenyl)adamantane may have similar effects .
Action Environment
It’s worth noting that the reactivity of adamantane derivatives can offer extensive opportunities for their utilization in various environments .
生化学分析
Biochemical Properties
It is known that adamantane derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Adamantane and its derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(2,4,5-Trichlorophenyl)adamantane is not well-defined. It is known that adamantane can interact with biomolecules and potentially influence enzyme activity . The specific binding interactions, enzyme inhibition or activation, and changes in gene expression induced by 1-(2,4,5-Trichlorophenyl)adamantane remain to be determined.
Temporal Effects in Laboratory Settings
Adamantane derivatives have been shown to exhibit changes in their effects over time
Dosage Effects in Animal Models
It is known that the effects of adamantane derivatives can vary with different dosages
Metabolic Pathways
Adamantane and its derivatives are known to interact with various enzymes and cofactors
Transport and Distribution
Adamantane derivatives are known to interact with various transporters and binding proteins
Subcellular Localization
Adamantane and its derivatives may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trichlorophenyl)adamantane typically involves the reaction of adamantane with 2,4,5-trichlorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where adamantane is reacted with 2,4,5-trichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 1-(2,4,5-Trichlorophenyl)adamantane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.
化学反応の分析
Types of Reactions
1-(2,4,5-Trichlorophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or amines.
類似化合物との比較
1-(2,4,5-Trichlorophenyl)adamantane can be compared with other adamantane derivatives such as:
1-Adamantylamine: Known for its antiviral properties.
1-Adamantanol: Used in the synthesis of pharmaceuticals and advanced materials.
1-(2,4-Dichlorophenyl)adamantane: Similar structure but with different chemical properties due to the absence of one chlorine atom.
The uniqueness of 1-(2,4,5-Trichlorophenyl)adamantane lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
特性
IUPAC Name |
1-(2,4,5-trichlorophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEBBHGIKWZQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)


![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)
![6-(Pyridin-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443517.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2443519.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)



![(2Z)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine](/img/structure/B2443529.png)
